molecular formula C20H19N5O3S2 B11258277 N1-(4-ethoxyphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

N1-(4-ethoxyphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B11258277
M. Wt: 441.5 g/mol
InChI Key: DHNMDEDADGBPGW-UHFFFAOYSA-N
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Description

N’-(4-ETHOXYPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that features a combination of ethoxyphenyl, thiophene, triazolo, and thiazolyl groups. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of multiple heterocyclic rings in its structure suggests diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of N’-(4-ETHOXYPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:

Scientific Research Applications

N’-(4-ETHOXYPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(4-ETHOXYPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves its interaction with various molecular targets:

Comparison with Similar Compounds

N’-(4-ETHOXYPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE can be compared with other similar compounds:

These compounds share the thiophene nucleus but differ in their additional functional groups and therapeutic applications, highlighting the uniqueness of N’-(4-ETHOXYPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE.

Properties

Molecular Formula

C20H19N5O3S2

Molecular Weight

441.5 g/mol

IUPAC Name

N'-(4-ethoxyphenyl)-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]oxamide

InChI

InChI=1S/C20H19N5O3S2/c1-2-28-15-7-5-13(6-8-15)22-19(27)18(26)21-10-9-14-12-30-20-23-17(24-25(14)20)16-4-3-11-29-16/h3-8,11-12H,2,9-10H2,1H3,(H,21,26)(H,22,27)

InChI Key

DHNMDEDADGBPGW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4

Origin of Product

United States

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